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Compound of Interest

Compound Name: Hesperetin dihydrochalcone

Cat. No.: B191844

Brussels, Belgium - The European Food Safety Authority (EFSA) has recently re-evaluated the
safety of the food additive neohesperidine dihydrochalcone (NHDC, E 959), reaffirming its
safety for consumers and establishing a new Acceptable Daily Intake (ADI). This guide
provides a comprehensive comparison of NHDC with other high-intensity sweeteners,
supported by experimental data, detailed methodologies, and visual diagrams to aid
researchers, scientists, and drug development professionals in their understanding and
application of this versatile food additive.

Neohesperidine dihydrochalcone is an artificial sweetener derived from the hydrogenation of
neohesperidin, a flavonoid found in bitter oranges.[1] It is recognized for its intense sweetness,
which is approximately 1500 to 1800 times that of sucrose at threshold concentrations, and its
ability to act as a flavor enhancer and mask bitterness.[2]

Performance Comparison with Alternative
Sweeteners

NHDC's performance characteristics, particularly its stability and synergistic effects, distinguish
it from other high-intensity sweeteners. The following tables summarize key quantitative data
for comparison.

Table 1: Physicochemical and Sensory Properties of High-Intensity Sweeteners

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b191844?utm_src=pdf-interest
https://www.researchgate.net/publication/229451003_Descriptive_Profiles_of_Selected_High_Intensity_Sweeteners_HIS_HIS_Blends_and_Sucrose
https://pubmed.ncbi.nlm.nih.gov/2210523/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Neohesp .
- ] Stevia
eridine Aspartam Acesulfa Sacchari Sucralos .
Property (Rebaudi
DC e me K n e )
oside A)
(NHDC)
Relative
Sweetness  1500-
180—-200x 200x 300-400x 600x 200—-400x
(vs. 1800x
Sucrose)
Caloric
Value ~0 4 0 0 0 0
(kcal/g)
Stability to ] ] ) ] )
High Low High High High High
Heat
Stability to ] ) ]
, High Low High Stable High Stable
Acid
Lingering,
o Clean, ) ) Bitter, Clean, Bitter,
Aftertaste licorice/me _ Slight bitter _ _ o
) sugar-like metallic sugar-like licorice-like
nthol-like
o Strong with
Synergistic
other Moderate Moderate Moderate Moderate Moderate
Effects
sweeteners
Table 2: Stability Profile of High-Intensity Sweeteners
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Safety and Metabolism

The recent EFSA re-evaluation of NHDC concluded that it does not raise a concern for
genotoxicity.[3][4][5] The Panel established a new ADI of 20 mg/kg of body weight per day, a
significant increase from the previous level.[3][4] This was based on a no-observed-adverse-
effect level (NOAEL) of 4,000 mg/kg bw per day from a 13-week study in rats.[3][4]

Experimental Protocols

13-Week Subchronic Oral Toxicity Study in Rats (Basis for ADI)

This type of study is a cornerstone for assessing the safety of food additives. While the specific
proprietary report for NHDC is not fully public, the methodology generally follows established
guidelines like the OECD Test Guideline 408.

¢ Objective: To determine the potential adverse effects of repeated oral administration of the
test substance over a 13-week period.

o Test Animals: Typically, young, healthy rats (e.g., Wistar or Sprague-Dawley strains) are
used. Both sexes are included.
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o Administration: The test substance (NHDC) is administered orally, usually mixed in the diet
or given by gavage, at various dose levels to different groups of animals. A control group
receives the vehicle (e.g., diet without the test substance).

o Dosage: Multiple dose groups are used, including a high dose expected to produce some
toxicity, a low dose with no expected effects, and one or more intermediate doses. For
NHDC, dietary levels of 0%, 0.2%, 1.0%, and 5.0% were used in a key study.

o Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
consumption are monitored weekly.

 Clinical Pathology: Towards the end of the study, blood and urine samples are collected for
hematology, clinical chemistry, and urinalysis.

o Pathology: At the end of the 13-week period, animals are euthanized, and a full necropsy is
performed. Organs are weighed, and tissues are examined microscopically for any
pathological changes.

 NOAEL Determination: The highest dose at which no statistically significant adverse effects
are observed is determined as the NOAEL.

Visualizing Key Processes

To further elucidate the scientific basis of NHDC's evaluation and action, the following diagrams
illustrate its metabolic pathway, the EFSA re-evaluation process, and its interaction with the
Sweet taste receptor.
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Metabolic pathway of NHDC in the human intestine.
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Interaction of NHDC with the Sweet Taste Receptor (TAS1R2/TAS1R3)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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neohesperidine-dihydrochalcone-as-a-food-additive]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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